molecular formula C12H18ClN3O2 B6242830 2-chloro-N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclohexyl]acetamide CAS No. 2411241-09-1

2-chloro-N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclohexyl]acetamide

Cat. No.: B6242830
CAS No.: 2411241-09-1
M. Wt: 271.7
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Description

2-chloro-N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclohexyl]acetamide is a synthetic organic compound that features a unique combination of functional groups, including a chloroacetamide moiety and an oxadiazole ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclohexyl]acetamide typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common method involves the cyclization of a hydrazide with an appropriate carboxylic acid derivative under acidic or basic conditions. The resulting oxadiazole intermediate is then reacted with a cyclohexylamine derivative to introduce the cyclohexyl group. Finally, the chloroacetamide moiety is introduced through a nucleophilic substitution reaction using chloroacetyl chloride and a suitable base .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors for better control of reaction conditions and the use of more efficient catalysts to reduce reaction times and improve selectivity .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclohexyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a substituted acetamide, while hydrolysis can produce a carboxylic acid and an amine .

Scientific Research Applications

2-chloro-N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclohexyl]acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-chloro-N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclohexyl]acetamide involves its interaction with specific molecular targets in biological systems. The oxadiazole ring can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The chloroacetamide moiety can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity .

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]acetamide: Similar structure with a methyl group instead of an ethyl group on the oxadiazole ring.

    2-chloro-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]acetamide: Contains a phenyl group on the oxadiazole ring instead of an ethyl group.

    2-chloro-N-[4-(3-isopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]acetamide: Features an isopropyl group on the oxadiazole ring.

Uniqueness

The unique combination of the chloroacetamide and oxadiazole moieties in 2-chloro-N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclohexyl]acetamide provides distinct chemical and biological properties compared to its analogs. The ethyl group on the oxadiazole ring can influence the compound’s lipophilicity and electronic properties, potentially enhancing its biological activity and selectivity .

Properties

CAS No.

2411241-09-1

Molecular Formula

C12H18ClN3O2

Molecular Weight

271.7

Purity

95

Origin of Product

United States

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